molecular formula C9H7ClN2 B11910197 4-Chloro-3-methylcinnoline

4-Chloro-3-methylcinnoline

Cat. No.: B11910197
M. Wt: 178.62 g/mol
InChI Key: UCJNCAWQWPBTQS-UHFFFAOYSA-N
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Description

4-Chloro-3-methylcinnoline is a heterocyclic aromatic compound with the molecular formula C₉H₇ClN₂ It is a derivative of cinnoline, characterized by the presence of a chlorine atom at the fourth position and a methyl group at the third position on the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylcinnoline typically involves a multi-step reaction starting from 2-aminopropiophenone. The process includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methylcinnoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 4-amino-3-methylcinnoline or 4-thio-3-methylcinnoline are formed.

    Oxidation Products: N-oxides of this compound.

    Reduction Products: Dihydro derivatives of this compound.

Scientific Research Applications

4-Chloro-3-methylcinnoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylcinnoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the bromodomain of CREB-binding protein (CBP) and E1A-associated protein (EP300), thereby blocking the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). This inhibition occurs through the mimicry of acetylated lysine, which is essential for the binding of these proteins to chromatin .

Comparison with Similar Compounds

  • 4-Chloro-3-methoxycinnoline
  • 4-Chloro-3-iodocinnoline
  • 4-Chloro-3-nitrocinnoline

Comparison: 4-Chloro-3-methylcinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and reactivity in substitution reactions. Additionally, its ability to inhibit specific bromodomains makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-chloro-3-methylcinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-9(10)7-4-2-3-5-8(7)12-11-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJNCAWQWPBTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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